
Sikkimotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sikkimotoxin, also known as SKTX, is a peptide toxin that is derived from the venom of the Chinese scorpion Sikkimia przewalskii. The toxin has been extensively studied due to its unique properties and potential applications in scientific research.
Mecanismo De Acción
Sikkimotoxin binds to the pore-forming region of SK channels, thereby blocking the flow of potassium ions through the channel. This results in the depolarization of the cell membrane and an increase in the firing rate of neurons. The toxin has been shown to have a higher affinity for the SK2 subtype of SK channels.
Efectos Bioquímicos Y Fisiológicos
Sikkimotoxin has been shown to have several biochemical and physiological effects. It increases the amplitude and duration of the action potential in neurons, enhances synaptic transmission, and increases the release of neurotransmitters such as dopamine and acetylcholine. The toxin has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sikkimotoxin has several advantages as a research tool. It is highly selective for SK channels, and its reversible and dose-dependent blockage of the channels allows for precise control of neuronal activity. However, the toxin is expensive and difficult to synthesize, and its use requires specialized equipment and expertise.
Direcciones Futuras
Sikkimotoxin has several potential applications in scientific research. It can be used to study the role of SK channels in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. The toxin can also be used to investigate the effects of drugs that modulate SK channel activity. Further research is needed to understand the molecular mechanisms underlying the effects of Sikkimotoxin and to develop more efficient methods for its synthesis.
Conclusion:
In conclusion, Sikkimotoxin is a peptide toxin that has been extensively studied for its unique properties and potential applications in scientific research. The toxin selectively blocks SK channels, which has been used to investigate the role of these channels in various physiological processes. Sikkimotoxin has several advantages as a research tool, but its use requires specialized equipment and expertise. Further research is needed to fully understand the molecular mechanisms underlying the effects of Sikkimotoxin and to develop more efficient methods for its synthesis.
Métodos De Síntesis
Sikkimotoxin can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise assembly of amino acids on a solid support, which is then cleaved from the support to obtain the final product. The synthesis of Sikkimotoxin is challenging due to the presence of multiple disulfide bonds and the need for proper folding of the peptide.
Aplicaciones Científicas De Investigación
Sikkimotoxin has been widely used in scientific research as a tool to study the role of calcium-activated potassium channels (KCa) in various physiological processes. The toxin selectively blocks the small conductance KCa channels (SK channels) in a reversible and dose-dependent manner. This property of Sikkimotoxin has been used to investigate the role of SK channels in synaptic transmission, learning and memory, and neuronal excitability.
Propiedades
Número CAS |
18651-67-7 |
|---|---|
Nombre del producto |
Sikkimotoxin |
Fórmula molecular |
C23H26O8 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(3aR,4R,9R,9aR)-4-hydroxy-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C23H26O8/c1-26-15-8-12-13(9-16(15)27-2)21(24)14-10-31-23(25)20(14)19(12)11-6-17(28-3)22(30-5)18(7-11)29-4/h6-9,14,19-21,24H,10H2,1-5H3/t14-,19+,20-,21-/m0/s1 |
Clave InChI |
JQNGRAVMNACCCG-MGNXDGSBSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC(=C(C=C24)OC)OC)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |
Sinónimos |
sikkimotoxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



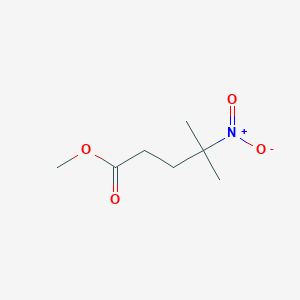
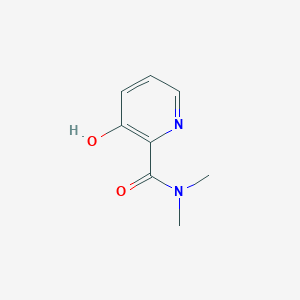
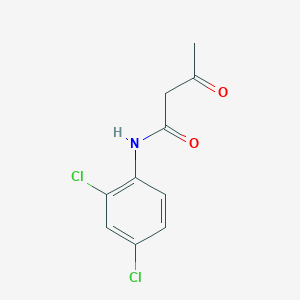
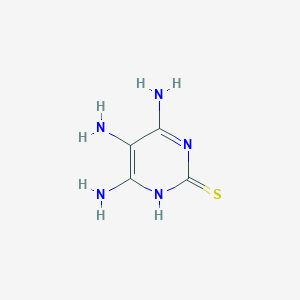
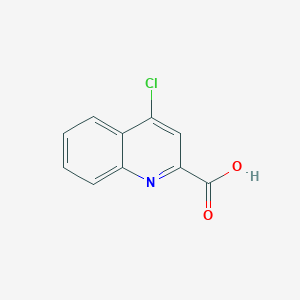
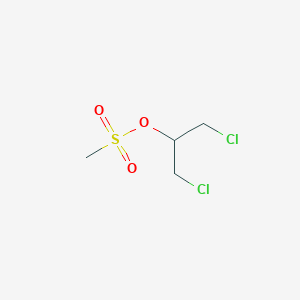
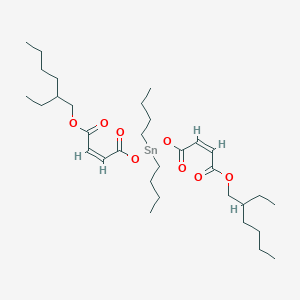
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
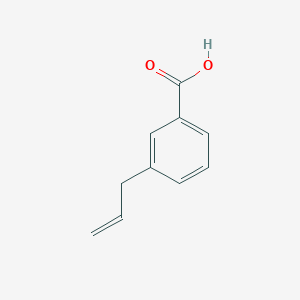
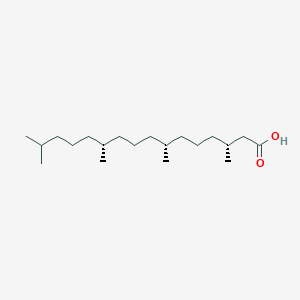
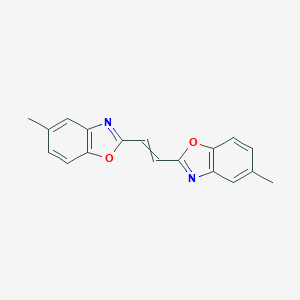
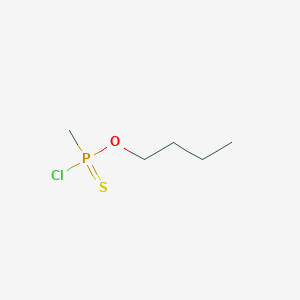
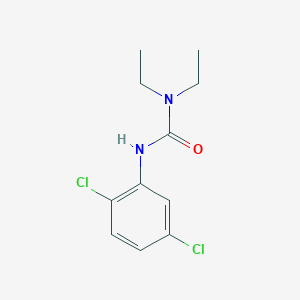
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)